N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole and oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 4,5-dimethylthiazole, 4-ethoxyphenyl derivatives, and oxazole intermediates. Common synthetic routes may involve:
Formation of Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Oxazole Ring: This step might involve cyclization of suitable intermediates under specific conditions.
Coupling Reactions: The final step could involve coupling the thiazole and oxazole rings with the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It might exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes involved in disease pathways.
Receptor Binding: It could bind to specific receptors, modulating their activity.
Pathway Modulation: It might affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazole and oxazole derivatives with comparable structures and properties. Examples could be:
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide lies in its specific structural features, such as the presence of the ethoxy group on the phenyl ring, which might confer distinct biological activities or chemical properties compared to similar compounds.
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, antiprotozoal, and anticancer properties.
- Common Name : this compound
- CAS Number : 912906-61-7
- Molecular Formula : C17H17N3O3S
- Molecular Weight : 343.4 g/mol
Property | Value |
---|---|
Molecular Formula | C17H17N3O3S |
Molecular Weight | 343.4 g/mol |
CAS Number | 912906-61-7 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole structures have shown effective inhibition against various bacterial and fungal strains.
Case Study: Antibacterial Efficacy
A study assessed the minimum inhibitory concentration (MIC) of thiazole derivatives against several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.25 |
Escherichia coli | 12.5 |
Klebsiella pneumoniae | 12.5 |
Pseudomonas aeruginosa | 6.25 |
These results suggest that the presence of thiazole rings enhances antibacterial activity.
Antiprotozoal Activity
The compound has also been evaluated for its antiprotozoal effects. A notable case involved testing against Trypanosoma cruzi, the causative agent of Chagas disease.
Case Study: Trypanocidal Activity
In vitro studies have shown that certain thiazole derivatives possess potent activity against trypomastigotes:
Compound | IC50 (µM) |
---|---|
Reference Drug (Benznidazole) | 10 |
Test Compound | 0.37 |
This demonstrates that the test compound is significantly more effective than the standard treatment.
Anticancer Activity
Emerging evidence suggests that this compound may have anticancer properties as well.
Case Study: Inhibition of Cancer Cell Lines
Research has shown that certain thiazole derivatives can inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
Multiple Myeloma (MM.1S) | 20.81 |
Lymphoma (Mino) | 31.54 |
These findings indicate a promising anticancer potential linked to the structural characteristics of the compound.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.
- Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into cell membranes, leading to disruption and cell death.
- Interference with DNA Synthesis : Some derivatives may affect DNA replication and transcription processes in pathogens and cancer cells.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-4-22-13-7-5-12(6-8-13)15-9-14(20-23-15)16(21)19-17-18-10(2)11(3)24-17/h5-9H,4H2,1-3H3,(H,18,19,21) |
InChI Key |
VNMPCEMTBGKPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C)C |
Origin of Product |
United States |
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